Lipophilicity (LogP) Comparison: Balanced Hydrophobicity vs. High‑LogP Analog
The target compound exhibits a calculated LogP of 2.21, which is 0.36 log units lower than 4-(pyridin-2-yloxy)benzoic acid (LogP 2.57) and 0.21 log units lower than 2-(pyridin-2-ylcarbamoyl)benzoic acid (LogP 2.42), yet 0.11 log units higher than 4-(phenylcarbamoyl)benzoic acid (LogP 2.10) . A LogP of 2.21 falls within the optimal range (1–3) for oral bioavailability, whereas LogP > 2.5 is associated with increased metabolic clearance and promiscuity risks [1].
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 2.21 |
| Comparator Or Baseline | 4-(Pyridin-2-yloxy)benzoic acid: LogP 2.57; 2-(Pyridin-2-ylcarbamoyl)benzoic acid: LogP 2.42; 4-(Phenylcarbamoyl)benzoic acid: LogP 2.10 |
| Quantified Difference | ΔLogP = -0.36 (vs. pyridyloxy analog); -0.21 (vs. pyridylcarbamoyl analog); +0.11 (vs. phenylcarbamoyl analog) |
| Conditions | Predicted values (XLogP3 / ACD/Labs algorithm) retrieved from chemical databases |
Why This Matters
Lower lipophilicity reduces the risk of cytochrome P450 inhibition and phospholipidosis, making the target compound a safer starting point for lead optimization in early-stage drug discovery.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (General guidance on optimal LogP range for oral drugs). View Source
